molecular formula C11H17F2NO4 B2538661 1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2219369-17-0

1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B2538661
CAS RN: 2219369-17-0
M. Wt: 265.257
InChI Key: QIRXVROWFKQQGJ-UHFFFAOYSA-N
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Description

The compound "1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid" is a derivative of amino acids with a tert-butoxycarbonyl (Boc) protective group. This group is commonly used in peptide synthesis to protect the amino functionality during reactions that might affect it. The compound also features a difluoromethyl group and a cyclobutane ring, which may impart unique chemical and physical properties to the molecule.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl amino acids has been explored in various studies. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either pure cis or trans acid. Optical resolution was possible through diastereomeric salt formation or chromatography on a chiral stationary phase . Although the target compound is not directly synthesized in the provided papers, these methods could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure and conformation of a related compound, (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, was determined using X-ray analysis. The molecule was found to have a Z-configuration of the cyclopropane ring and a trans conformation of the peptide bond. The presence of intermolecular hydrogen bonds and hydrophobic channels between tert-butyl groups was also noted . These findings suggest that the molecular structure of the target compound might also exhibit specific conformations influenced by similar non-covalent interactions.

Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its stability under various reaction conditions, yet it can be removed under acidic conditions to reveal the free amino group. The related compounds synthesized in the studies provided may undergo similar reactions, such as deprotection or further functionalization of the carboxylic acid group. The difluoromethyl group in the target compound could also participate in reactions typical for organofluorine compounds, such as nucleophilic substitution or dehalogenation .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported in the provided papers, the properties of similar tert-butoxycarbonyl amino acids can be inferred. These compounds are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the difluoromethyl group could affect the acidity of the carboxylic acid and the basicity of the amino group. The cyclobutane ring may confer rigidity to the molecule, influencing its conformational stability and reactivity .

Scientific Research Applications

Scale-up Synthesis and Application in Biologically Active Compounds

Continuous photo flow synthesis has been leveraged for the scale-up synthesis of derivatives of 1-{[(Tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid. A significant advancement was the optimization of this synthesis for cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a derivative of the compound . This derivative serves as a valuable building block for preparing a range of biologically active compounds and materials science applications that feature the cyclobutane ring system, especially those labeled with deuterium atoms. The study also delves into the application of these products in the synthesis of internal standards for drug candidate compounds, particularly in quantitative mass spectrometry analyses in pharmacokinetic studies, both nonclinical and clinical (Yamashita, Nishikawa, & Kawamoto, 2019).

Synthesis and Transformation into Trifluoromethyl Group

The compound has also been a precursor in the synthesis of trifluoromethyl-substituted analogs of 1-amino-cyclobutane-1-carboxylic acid. These analogs, specifically 1-amino-3-(trifluoromethyl) cyclobutanecarboxylic and 1-amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acids, were synthesized starting from 1,3-dibromoacetone dimethyl ketal. A crucial step in these syntheses involved transforming the acid moiety into the trifluoromethyl group using SF4 and HF (Radchenko et al., 2009).

Application in Peptide Synthesis

The compound has been integral in the stereoselective synthesis of derivatives of (+)- and (-)-2-aminocyclobutane-1-carboxylic acid. The synthesized derivatives were employed in preparing highly rigid beta-peptides, showcasing the potential of the cyclobutane ring as a structure-promoting unit in monomers and dimers. This application underlines the compound's significance in advanced peptide synthesis and structural studies, providing insights into intramolecular hydrogen bonding and the resulting structural rigidity (Izquierdo et al., 2005).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . Cathepsins are proteases involved in various physiological and pathological processes, and their inhibition can have therapeutic effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Future Directions

The compound’s use in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities suggests potential applications in the development of therapeutic agents . Its role in preparing alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor also indicates possible uses in pharmaceutical research .

properties

IUPAC Name

3-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-11(8(15)16)4-6(5-11)7(12)13/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRXVROWFKQQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2219369-17-0
Record name 1-{[(tert-butoxy)carbonyl]amino}-3-(difluoromethyl)cyclobutane-1-carboxylic acid
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